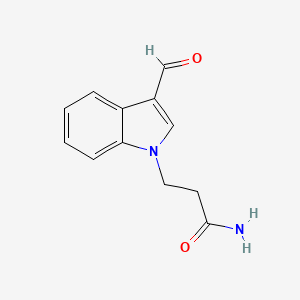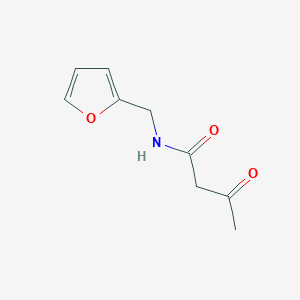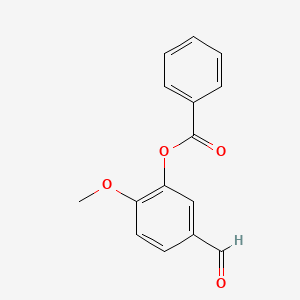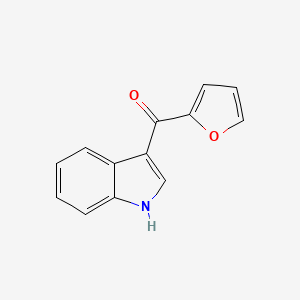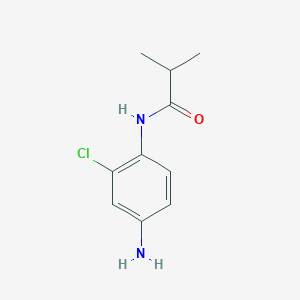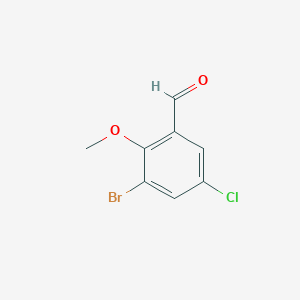
3-Bromo-5-chloro-2-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-Bromo-5-chloro-2-methoxybenzaldehyde is a halogenated aromatic aldehyde with potential applications in various fields such as the fragrance industry, agrochemicals, and pharmaceuticals. The presence of bromine, chlorine, and methoxy groups on the benzene ring can significantly influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of halogenated benzaldehydes can be complex due to the reactivity of the halogen substituents. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a related compound, involves multiple steps including bromination, hydrolysis, cyanidation, methoxylation, and esterification, with an overall yield of about 47% . Similarly, selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation has been applied to synthesize substituted 2-bromobenzaldehydes, indicating the potential synthetic routes that could be adapted for the synthesis of 3-Bromo-5-chloro-2-methoxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of halogenated benzaldehydes is influenced by the substituents on the benzene ring. For example, in the case of 5-bromo-2-methoxybenzaldehyde, four different conformers have been identified, with the most stable conformer showing good agreement with experimental X-ray data . The presence of bromine and chlorine atoms in 3-Bromo-5-chloro-2-methoxybenzaldehyde is likely to affect the molecular geometry and stability similarly.
Chemical Reactions Analysis
Halogenated benzaldehydes can undergo various chemical reactions, including photochemical processes. UV-induced conformational isomerization and photochemistry have been observed in 3-chloro-4-methoxybenzaldehyde, where UV-light irradiation leads to conformational changes and decarbonylation . These findings suggest that 3-Bromo-5-chloro-2-methoxybenzaldehyde may also exhibit interesting photochemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzaldehydes are significantly affected by the substituents. Spectroscopic studies, such as FT-IR and FT-Raman, along with NMR analyses, provide insights into the vibrational and electronic properties of these compounds . The presence of halogen atoms can also influence the linear and third-order nonlinear optical properties, as seen in the case of bromine-substituted 2,3-dimethoxybenzaldehyde . The crystal structure analysis of related compounds reveals that halogen atoms can cause deviations from planarity and influence intermolecular interactions . These analyses are crucial for understanding the behavior of 3-Bromo-5-chloro-2-methoxybenzaldehyde in different environments and its potential applications.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Chalcone Derivatives and Antioxidant Activity Test
- Application Summary: 3-Bromo-5-chloro-2-methoxybenzaldehyde is used in the synthesis of chalcone derivatives, which are then tested for their antioxidant activity .
- Methods of Application: The compound is obtained through the bromination of vanillin using KBrO3 in glacial acetic acid solvent and 47% HBr catalyst. Then, a chalcone derivative is prepared from 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-4-dihydroxyacetophenone through Claisen-Schmidt condensation in the presence of KOH (40%) base and KSF montmorillonite in methanol .
- Results or Outcomes: The synthesized benzaldehydes and chalcone were tested for their antioxidant activities using DPPH method, where 2,6-di-tert-butyl-4-methylphenol (BHT) was used as positive control. The results showed that 3-bromo-4-hydroxy-5-methoxybenzaldehyde displayed an IC50 of 269.44 µg/mL .
2. Preparation of Key Intermediate for SGLT2 Inhibitors
- Application Summary: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy, is prepared from 3-Bromo-5-chloro-2-methoxybenzaldehyde .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
3. Preparation of trans-5-bromo-2-methoxybenzylidenecyanoacetic acid
- Application Summary: 5-Bromo-2-methoxybenzaldehyde is used in the preparation of trans-5-bromo-2-methoxybenzylidenecyanoacetic acid .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-2-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHPXUMZJOUCSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359592 |
Source


|
| Record name | 3-bromo-5-chloro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-methoxybenzaldehyde | |
CAS RN |
25299-26-7 |
Source


|
| Record name | 3-bromo-5-chloro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)




![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)
